molecular formula C7H16O2 B2560812 2-Methoxy-4-methylpentan-1-ol CAS No. 1780824-43-2

2-Methoxy-4-methylpentan-1-ol

Cat. No.: B2560812
CAS No.: 1780824-43-2
M. Wt: 132.203
InChI Key: NDFFPLBEHACTGF-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylpentan-1-ol is an organic compound belonging to the class of alcohols. It is characterized by the presence of a methoxy group (-OCH3) and a hydroxyl group (-OH) attached to a pentane chain. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-4-methylpentan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-methylpentan-1-ol with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-methylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed:

    Oxidation: Aldehydes, ketones

    Reduction: Alkanes

    Substitution: Various substituted derivatives

Scientific Research Applications

2-Methoxy-4-methylpentan-1-ol finds applications in several scientific research areas:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: The compound can be employed in the study of metabolic pathways involving alcohols.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of specialty chemicals and as a component in formulations.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methylpentan-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The methoxy group can undergo nucleophilic substitution, leading to the formation of different derivatives.

Comparison with Similar Compounds

    4-Methyl-2-pentanol: Similar structure but lacks the methoxy group.

    2-Methoxy-2-methylpropane: Contains a methoxy group but has a different carbon chain structure.

    2-Methoxyethanol: Contains a methoxy group but has a shorter carbon chain.

Uniqueness: 2-Methoxy-4-methylpentan-1-ol is unique due to the presence of both a methoxy and a hydroxyl group on a pentane chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

IUPAC Name

2-methoxy-4-methylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-6(2)4-7(5-8)9-3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFFPLBEHACTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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